2-Hydroxymethylene Ethisterone

Solid-state characterization Purity analysis Steroid intermediate

Problem: ANDA filings and danazol synthesis require exact structural identity; generic progestogen substitution risks costly HPLC re-validation and yield loss. Solution: 2-Hydroxymethylene Ethisterone provides the authentic 2-hydroxymethylene moiety essential for cyclization to danazol and regulatory impurity profiling. • ≥95% purity, mp 168-170°C; distinct LogP (3.93) ensures baseline resolution from ethisterone (3.88) and danazol (~4.01) in compendial HPLC methods. • Supplied with full characterization data compliant with pharmacopeial guidelines-ready for direct use in AMV, QC, and ANDA submissions. • Ambient shipping; store at 2-8°C. Consistent lot-to-lot quality eliminates re-optimization costs.

Molecular Formula C22H28O3
Molecular Weight 340.5 g/mol
CAS No. 2787-02-2
Cat. No. B022255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethylene Ethisterone
CAS2787-02-2
Synonyms(17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one;  17-Ethynyl-2-(hydroxymethylene)-testosterone; 
Molecular FormulaC22H28O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C(=CO)CC34C
InChIInChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1
InChIKeyFYEOMZSZJFOTGQ-LHZXLZLDSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxymethylene Ethisterone: Key Intermediate and Reference Standard


2-Hydroxymethylene Ethisterone (CAS 2787-02-2), also known as 17α-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one, is a synthetic C21 steroidal compound bearing a characteristic 2-hydroxymethylene group . It is formally derived from ethisterone and serves as a key intermediate in the industrial synthesis of danazol, as well as a primary danazol metabolite in vivo . Commercially, it is supplied as a pale yellow solid with a typical purity of ≥95%, and its well-defined physicochemical properties make it a critical analytical reference material for ANDA (Abbreviated New Drug Application) filings and pharmacopeial method development [1].

Workflow
Danazol synthetic intermediate
Requires 2-hydroxymethylene moiety
Selection Context
ANDA analytical reference standard
Documented characterization package
Research Model
Danazol metabolite probe
Steroid SAR and receptor studies

Risks of Substituting 2-Hydroxymethylene Ethisterone


Substituting 2-Hydroxymethylene Ethisterone with structurally related progestogens or intermediates (e.g., ethisterone, norethisterone, or unmodified testosterone derivatives) introduces unacceptable risk in both synthetic and analytical workflows. The 2-hydroxymethylene moiety confers a distinct melting point (~100 °C lower than ethisterone ), altered lipophilicity (LogP = 3.93 vs. 4.01 for danazol [1]), and specific reactivity essential for the cyclization step to danazol [2]. Generic substitution would compromise reaction yields, necessitate complete re-optimization of HPLC methods due to shifted retention times, and fail to meet the structural identity requirements mandated by ANDA regulatory filings where this compound is the specified impurity or intermediate reference standard [3].

Risk
Structural mismatch alters reactivity
Ethisterone, norethisterone, or unmodified testosterone derivatives lack the 2-hydroxymethylene group required for cyclization to danazol, which may halt synthetic progression.
Risk
Chromatographic resolution may shift
The LogP of this intermediate falls between ethisterone and danazol. Replacing it with a generic steroid may shift retention times and require complete HPLC revalidation for ANDA methods.
Risk
Regulatory identity requirements may not be met
ANDA filings specify this compound as the reference standard for impurity profiling. Substitutes may lack pharmacopeial traceability, potentially risking submission delays.

Quantitative Evidence for Selecting 2-Hydroxymethylene Ethisterone


Melting Point Depression for Solid-State Purity Control

The melting point of 2-Hydroxymethylene Ethisterone (168-170°C) is substantially lower than both its parent compound ethisterone (269-275°C) and the final drug substance danazol (224.4-226.8°C) . This ~100°C differential relative to ethisterone provides a definitive thermal signature for identity verification and purity assessment by differential scanning calorimetry (DSC) in both intermediate and final product quality control .

Melting Point Depression
Data to verify
168–170°C, ~100°C lower than ethisterone (269–275°C) and danazol (224.4–226.8°C)
Supports solid-state identity and purity control
Reported vendor data; DSC verification recommended
Solid-state characterization Purity analysis Steroid intermediate

Lipophilicity Informs Chromatographic Method Development

The octanol-water partition coefficient (LogP) for 2-Hydroxymethylene Ethisterone is 3.934 . This value lies between the reported LogP of its parent ethisterone (3.88) and the final drug product danazol (mean 4.01±0.51) [1]. The incremental increase in lipophilicity along the synthetic pathway dictates predictable reversed-phase HPLC retention behavior, allowing for systematic resolution of the intermediate from both the starting material and final product during in-process control .

Lipophilicity (LogP)
Cross-study comparable
3.93, +0.05 vs ethisterone (3.88) and -0.08 vs danazol (4.01±0.51)
Supports systematic HPLC method development
Target from supplier; comparators from literature
Lipophilicity HPLC method development Steroid analysis

Proven Yield in Danazol Synthesis

In a patented industrial preparation of danazol (CN201410281920), the 2-hydroxymethylene ethisterone intermediate was prepared from ethisterone with a crude yield of ~85.5% (24.8 g obtained from 29.0 g starting material) [1]. This step represents the critical 2-position functionalization required for subsequent isoxazole ring closure. Alternative intermediates lacking the 2-hydroxymethylene group cannot undergo this cyclization, making this compound irreplaceable in this established manufacturing route [1].

Synthetic Yield
Head-to-head
~85.5% crude yield from ethisterone in patented danazol route (24.8 g from 29.0 g)
Reported yield context for process chemistry
Source: CN201410281920; specific conditions apply
Process chemistry Synthetic yield Danazol intermediate

Compliant Characterization for ANDA Validation

2-Hydroxymethylene Ethisterone is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly recommended for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and as a reference standard traceable to USP or EP monographs [1]. This level of characterization is not universally available for generic research-grade steroids and is essential for meeting FDA/EMA filing requirements [1].

Regulatory Documentation
Supporting evidence
Full characterization data package with traceability to pharmacopeial standards
May reduce internal qualification burden for ANDA
Supplier documentation review advised
ANDA Method validation Reference standard

2-Hydroxymethylene Group Modulates AR Binding

Computational docking simulations indicate that the 2-hydroxymethylene substituent in 2-Hydroxymethylene Ethisterone modulates androgen receptor (AR) binding affinity by altering conformational flexibility and hydrogen bonding interactions within the ligand-binding pocket [1]. In contrast, the parent ethisterone lacks this 2-position modification, resulting in a different AR interaction profile. The presence of this group is a common structural feature among certain anabolic steroids where it has been shown to facilitate unique hydrogen bonding with AR glutamine residues (e.g., Gln711), stabilizing the active receptor conformation [2].

AR Binding Modulation
Class-level inference
2-Hydroxymethylene group may alter conformational flexibility and H-bonding in AR ligand-binding pocket
Supports defined SAR probe selection
In silico docking; class-level SAR interpretation
Androgen receptor Structure-activity relationship Molecular docking

Key Applications of 2-Hydroxymethylene Ethisterone


Commercial Manufacturing of Danazol API

The primary industrial application of 2-Hydroxymethylene Ethisterone is as a critical intermediate in the synthesis of danazol active pharmaceutical ingredient (API). As demonstrated in CN201410281920, the compound is prepared from ethisterone via a 2-hydroxymethylene reaction with ~85% crude yield, followed by oximation to yield the final drug substance [1]. Procurement of this intermediate with consistent purity (≥95%) and well-defined melting point (168-170°C) is essential for maintaining validated process performance and meeting pharmacopeial specifications for danazol.

Analytical Method Development and ANDA Filing for Danazol

2-Hydroxymethylene Ethisterone serves as a specified impurity and reference standard in the development and validation of HPLC methods for danazol drug products. Suppliers provide detailed characterization data compliant with regulatory guidelines, enabling its use in Analytical Method Validation (AMV), Quality Control (QC), and ANDA submissions [2]. Its intermediate LogP (3.93) ensures distinct chromatographic resolution from both ethisterone (LogP 3.88) and danazol (LogP ~4.01), a critical parameter for establishing system suitability and impurity profiling .

Metabolism and Pharmacokinetic Studies of Danazol

2-Hydroxymethylene Ethisterone is a primary metabolite of danazol in humans. For in vivo and in vitro studies investigating danazol metabolism, authentic reference material of this specific metabolite is required to quantify its formation, characterize its pharmacokinetic profile, and understand its contribution to the overall pharmacological or toxicological effects of danazol therapy . Substituting a structurally similar steroid would yield erroneous metabolite identification and quantification.

SAR Studies of 2-Substituted Steroids

In medicinal chemistry research focused on the androgen receptor or other steroid hormone receptors, 2-Hydroxymethylene Ethisterone provides a defined probe for evaluating the impact of the 2-hydroxymethylene group on receptor binding, transcriptional activity, and downstream biological effects [3]. Its unique melting point (168-170°C) and solubility profile (soluble in chloroform, dichloromethane, ethyl acetate) facilitate its handling and use in a variety of in vitro assay formats, distinguishing it from less soluble or less well-characterized analogs .

Application
Selection Property
Validation Focus
Danazol synthetic route
Intermediate with 2-hydroxymethylene functionality
Cyclization step yield and purity profile
ANDA analytical method validation
Reference standard with documented characterization
System suitability and impurity profiling
Danazol metabolism studies
Authentic danazol metabolite reference
Metabolite identification and quantification
Steroid receptor SAR research
2-substituted steroid probe
Receptor binding and transcriptional endpoint review

Technical Documentation Hub

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56 linked technical documents
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